molecular formula C6H9IMn B14517846 hex-1-yne;iodomanganese(1+) CAS No. 62485-92-1

hex-1-yne;iodomanganese(1+)

Cat. No.: B14517846
CAS No.: 62485-92-1
M. Wt: 262.98 g/mol
InChI Key: VKJIWELSXSYDCB-UHFFFAOYSA-M
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Description

Hex-1-yne;iodomanganese(1+) is a compound that combines the properties of an alkyne (hex-1-yne) and a metal halide (iodomanganese(1+)) Hex-1-yne is a hydrocarbon with a triple bond between the first and second carbon atoms, while iodomanganese(1+) is a manganese ion coordinated with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-yne can be synthesized through the reaction of monosodium acetylide with butyl bromide . The reaction proceeds as follows: [ \text{NaC}_2\text{H} + \text{BrC}_4\text{H}_9 \rightarrow \text{HC}_2\text{C}_4\text{H}_9 + \text{NaBr} ]

For the preparation of iodomanganese(1+), manganese(II) iodide can be used as a precursor. The synthesis involves the reduction of manganese(II) iodide to manganese(I) iodide under specific conditions.

Industrial Production Methods

Industrial production of hex-1-yne typically involves the alkylation of acetylene with butyl bromide in the presence of a strong base such as sodium amide (NaNH₂) . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hex-1-yne;iodomanganese(1+) undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in hex-1-yne can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The iodine atom in iodomanganese(1+) can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Hex-1-yne;iodomanganese(1+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hex-1-yne;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The triple bond in hex-1-yne provides a site for nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Hex-1-yne: A hydrocarbon with a triple bond between the first and second carbon atoms.

    Manganese(II) iodide: A manganese ion coordinated with two iodine atoms.

    Iodoalkynes: Compounds containing an iodine atom and a triple bond.

Uniqueness

Hex-1-yne;iodomanganese(1+) is unique due to the combination of an alkyne and a metal halide. This combination imparts unique reactivity and potential applications that are not observed in the individual components. The presence of the manganese ion enhances the compound’s ability to participate in redox reactions and catalysis, making it a valuable reagent in various fields of research.

Properties

CAS No.

62485-92-1

Molecular Formula

C6H9IMn

Molecular Weight

262.98 g/mol

IUPAC Name

hex-1-yne;iodomanganese(1+)

InChI

InChI=1S/C6H9.HI.Mn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

VKJIWELSXSYDCB-UHFFFAOYSA-M

Canonical SMILES

CCCCC#[C-].[Mn+]I

Origin of Product

United States

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